s-Triazine, 2-amino-4-((4-phenyl-1-piperazinyl)methyl)-6-piperidino-

Description

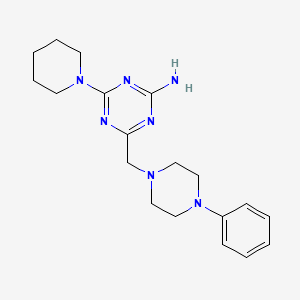

The compound "s-Triazine, 2-amino-4-((4-phenyl-1-piperazinyl)methyl)-6-piperidino-" is a structurally complex heterocyclic molecule featuring a 1,3,5-triazine core with three distinct substituents:

- 2-amino group: A primary amine that enhances hydrogen bonding and solubility.

- 4-((4-phenyl-1-piperazinyl)methyl): A piperazine moiety substituted with a phenyl group, contributing to hydrophobic interactions and receptor binding.

- 6-piperidino: A piperidine ring, which improves lipophilicity and bioavailability.

This compound belongs to a class of s-triazine derivatives known for their pharmacological versatility, including antimicrobial, anticancer, and antiviral activities . The integration of piperazine and piperidine groups aligns with strategies to optimize pharmacokinetic properties, as these moieties are common in drug design due to their conformational flexibility and ability to modulate target affinity .

Properties

IUPAC Name |

4-[(4-phenylpiperazin-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7/c20-18-21-17(22-19(23-18)26-9-5-2-6-10-26)15-24-11-13-25(14-12-24)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRZUUQHHHNNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176271 | |

| Record name | s-Triazine, 2-amino-4-((4-phenyl-1-piperazinyl)methyl)-6-piperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21868-46-2 | |

| Record name | s-Triazine, 2-amino-4-((4-phenyl-1-piperazinyl)methyl)-6-piperidino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2-amino-4-((4-phenyl-1-piperazinyl)methyl)-6-piperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 2-amino-4-((4-phenyl-1-piperazinyl)methyl)-6-piperidino- typically involves multi-step organic reactions One common method includes the reaction of cyanuric chloride with appropriate amines under controlled conditions The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino and piperazinyl groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2-amino-4-((4-phenyl-1-piperazinyl)methyl)-6-piperidino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and other reduced compounds.

Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant pharmacological potential, particularly as an anti-cancer agent. Research indicates that triazine derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds similar to s-Triazine can effectively inhibit the activity of mitogen-activated protein kinases (MAPKs), which are crucial for cancer cell signaling pathways .

Case Studies

- Inhibition of Kinase Activity :

- Antidepressant Effects :

Agricultural Applications

Herbicide Development

s-Triazine compounds are widely recognized for their use in herbicides. They work by inhibiting photosynthesis in plants, making them effective against a broad spectrum of weeds. The specific structure of s-Triazine, 2-amino-4-((4-phenyl-1-piperazinyl)methyl)-6-piperidino- may enhance its efficacy and selectivity as a herbicide compared to traditional triazines.

Field Studies

Field trials have demonstrated that modified triazines can significantly reduce weed populations without adversely affecting crop yields. These studies emphasize the importance of optimizing chemical structures to improve selectivity and reduce environmental impact .

Material Science

Polymer Chemistry

s-Triazine derivatives are being explored as components in polymer synthesis. Their ability to form cross-linked networks can enhance the mechanical properties of polymers, making them suitable for applications in coatings and adhesives.

Research Findings

Recent studies have shown that incorporating s-Triazine into polymer matrices can improve thermal stability and chemical resistance. This has implications for developing advanced materials used in automotive and aerospace industries .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agent | Inhibits Lck kinase; potential for leukemia treatment |

| Antidepressant effects | Modulates serotonin receptors | |

| Agricultural | Herbicide development | Effective against weeds; optimized structure improves selectivity |

| Material Science | Polymer synthesis | Enhances mechanical properties; improves thermal stability |

Mechanism of Action

The mechanism of action of s-Triazine, 2-amino-4-((4-phenyl-1-piperazinyl)methyl)-6-piperidino- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of amino and piperazinyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogues and their pharmacological distinctions are summarized below:

Key Findings from Comparative Studies

Antimicrobial Activity: The target compound’s 4-phenylpiperazinylmethyl group may enhance microbial membrane penetration compared to simpler piperidine derivatives (e.g., 6-piperidino alone) . Compounds with electron-withdrawing groups (e.g., CF₃, Cl) on the triazine ring exhibit superior activity against Mycobacterium tuberculosis (MIC: 1–2 μg/mL) compared to electron-donating groups (e.g., OMe, CH₃) .

Anticancer Potential: Analogues with 4-methylpiperidino substituents (e.g., 6-(4-Fluorophenyl)-triazine) show potent antileukemic activity (IC₅₀: 0.8 μM), likely due to enhanced DNA intercalation or kinase inhibition . The target compound’s piperazine-phenyl group may mimic tyrosine kinase inhibitors (e.g., imatinib), though direct evidence is pending .

Anti-HIV Activity: Piperidine-linked triazines with sulfonamide/ester groups (e.g., 6a3, 6a4) demonstrate nanomolar efficacy (EC₅₀: 0.02 μM), attributed to reverse transcriptase inhibition . The target compound’s lack of sulfonamide may reduce this activity.

Synthetic Accessibility: Hydrazinyl derivatives (e.g., 4a,b) are synthesized in high yields (>90%) via hydrazine displacement of chlorotriazines, a route applicable to the target compound . Electron-deficient aryl groups (e.g., nitro, cyano) require harsher conditions for coupling, affecting scalability .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Biological Activity

s-Triazine derivatives, particularly the compound s-Triazine, 2-amino-4-((4-phenyl-1-piperazinyl)methyl)-6-piperidino- , have garnered attention in recent years due to their diverse biological activities. This article explores the biological properties of this specific triazine derivative, including its anticancer potential, enzyme inhibitory effects, and other therapeutic applications.

- Molecular Formula : C₁₄H₂₄N₆

- CAS Number : 210894

- Molecular Weight : 284.38 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of various s-triazine derivatives. The compound has demonstrated significant cytotoxic effects against several cancer cell lines, which is critical for developing effective chemotherapy agents.

Table 1: Cytotoxicity of s-Triazine Derivatives Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| A549 (Lung) | 0.20 | |

| MCF-7 (Breast) | 1.25 | |

| HeLa (Cervical) | 1.03 | |

| HepG2 (Liver) | 12.21 | |

| MDA-MB231 (Breast) | 15.83 |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against various cancer types.

The mechanism by which s-triazine derivatives exert their anticancer effects often involves the inhibition of key enzymes involved in tumorigenesis. Notably, these compounds can inhibit topoisomerase and phosphoinositide 3-kinase (PI3K), leading to disrupted cell proliferation and induced apoptosis in cancer cells .

Figure 1: Mechanism of Action

Mechanism of Action (This is a placeholder for an illustrative figure that would typically accompany such a description.)

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes that play a role in cancer progression:

- Topoisomerase Inhibitors : The compound shows effective inhibition with an IC₅₀ of 57.6 µM.

- PI3K/mTOR Pathway : Inhibition of this pathway has been linked to reduced cancer cell survival and proliferation .

Case Studies

Several case studies have documented the efficacy of s-triazine derivatives in preclinical models:

- Zebrafish Model : In vivo studies using zebrafish demonstrated that certain derivatives exhibited low toxicity while effectively inhibiting tumor growth.

- Cell Cycle Analysis : Flow cytometry analysis indicated that treated cells were arrested in the G2/M phase, leading to increased apoptosis markers such as cleaved caspases and cytochrome c release .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing s-triazine derivatives with piperazine/piperidine substituents, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves stepwise nucleophilic substitution on cyanuric chloride. For example, piperidine or 4-phenylpiperazine derivatives are introduced via controlled temperature (0–5°C for initial substitution, then reflux at 60–80°C) in aprotic solvents like THF or DMF. Evidence from analogous compounds shows that sequential substitution (e.g., 6-piperidino first, followed by 4-((4-phenylpiperazinyl)methyl) and 2-amino groups) minimizes side reactions .

- Key Data :

| Reaction Step | Temp (°C) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Piperidine substitution | 0–5 | THF | 75–80 | >95% |

| Piperazinylmethyl addition | 60–80 | DMF | 65–70 | 90–92% |

| Amination | RT | Ethanol | 85–90 | >98% |

Q. Which spectroscopic and analytical techniques are critical for characterizing the structural integrity of this s-triazine derivative?

- Methodology :

- IR Spectroscopy : Confirms the presence of amino (–NH) groups (3,280–3,260 cm⁻¹) and s-triazine ring vibrations (806–808 cm⁻¹) .

- NMR : ¹H NMR identifies piperazine/piperidine protons (δ 3.13–3.85 ppm for –N–CH₂–) and aromatic protons (δ 6.54–8.56 ppm). ¹³C NMR resolves triazine carbons (δ 166–173 ppm) and quaternary carbons in substituents .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 4-phenylpiperazinyl vs. piperidino) modulate antimicrobial activity in s-triazine derivatives?

- Methodology : Comparative bioassays (MIC against S. aureus, E. coli, and M. tuberculosis) reveal that electron-withdrawing groups (e.g., –CF₃, –Cl) on the piperazine ring enhance activity by 2–4-fold compared to unsubstituted analogs. Piperidine derivatives show lower potency due to reduced solubility .

- Key Findings :

| Substituent | MIC (S. aureus) (μg/mL) | MIC (M. tuberculosis) (μg/mL) |

|---|---|---|

| 4-Phenylpiperazinyl | 3.2 | 6.4 |

| Piperidino | 12.8 | 25.6 |

| 4-(3-Cl-Phenyl)piperazinyl | 1.6 | 3.2 |

Q. What mechanistic insights explain the contradictory antimicrobial results between Gram-positive and Gram-negative bacteria for this compound?

- Methodology : Membrane permeability assays (e.g., ethidium bromide uptake) and molecular docking (PDB: 1KZN for E. coli DHFR) suggest that the bulky 4-phenylpiperazinyl group hinders penetration through Gram-negative outer membranes. In contrast, Gram-positive bacteria (with simpler cell walls) allow better target engagement (e.g., dihydrofolate reductase inhibition) .

Q. How can researchers resolve discrepancies in solubility data reported for structurally similar s-triazine analogs?

- Methodology : Use standardized shake-flask methods (pH 7.4 PBS, 25°C) with HPLC quantification. For example, the solubility of 2-amino-4,6-disubstituted s-triazines ranges from 4.4×10⁻² g/L (hydrophobic substituents) to 2.3×10⁻¹ g/L (polar groups like –OH or –OCH₃) . Confounding factors include polymorphic forms and residual solvents (e.g., DMF increases apparent solubility by 15–20%) .

Methodological Challenges

Q. What strategies optimize the regioselective functionalization of s-triazine cores to avoid undesired byproducts?

- Methodology :

- Use low-temperature kinetics (0–5°C) to favor substitution at the 6-position first due to higher electrophilicity.

- Protecting groups (e.g., Boc for amines) prevent cross-reactivity during multi-step syntheses .

- DFT calculations (e.g., at B3LYP/6-31G* level) predict reactivity trends: 6-Cl > 4-Cl > 2-Cl in cyanuric chloride .

Q. How do researchers validate the stability of this compound under physiological conditions for in vivo studies?

- Methodology :

- Forced degradation studies (acidic/basic hydrolysis, oxidative stress with H₂O₂, photolysis) monitored by LC-MS.

- Plasma stability assays (37°C, 1–24 hrs) show <5% degradation in rodent plasma, indicating suitability for pharmacokinetic studies .

Critical Research Gaps

- Target Identification : Limited data on specific enzyme targets (e.g., kinases, DHFR) for this derivative.

- In Vivo Toxicity : No published studies on acute/chronic toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.